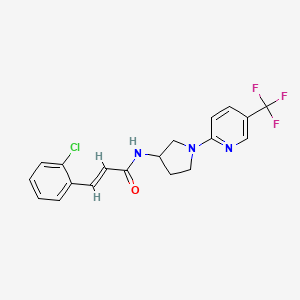

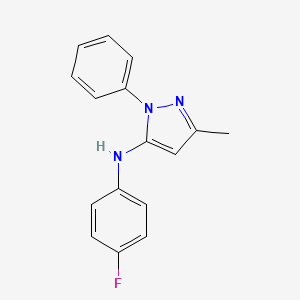

(E)-3-(2-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-3-(2-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, with one methine group (=CH-) replaced by a nitrogen atom. The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3. The presence of these groups could suggest that this compound may have interesting chemical properties or biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine and pyrrolidine rings, followed by the introduction of the trifluoromethyl group and the acrylamide moiety. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely contains an acrylamide group attached to a pyrrolidine ring, which is further connected to a pyridine ring through a nitrogen atom. The pyridine ring carries a trifluoromethyl group. Additionally, an (E)-3-(2-chlorophenyl) group is attached to the acrylamide moiety. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The reactivity of this compound could be quite complex due to the presence of several different functional groups. The acrylamide could undergo polymerization reactions, the pyridine ring might be able to coordinate to metals, and the trifluoromethyl group could potentially be transformed into other groups through various reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and stability could be predicted based on its structure and the properties of similar known compounds.Aplicaciones Científicas De Investigación

Antibacterial and Anticancer Evaluation

Research by Bondock and Gieman (2015) involved the synthesis of various derivatives, including arylidene derivatives, 3-aminopyrazoles, 2-pyridones, iminocoumarins, arylhydrazononitriles, and 1,2,4-triazine derivatives. These compounds were tested for their antibacterial and anticancer activity. Pyridone 9b and coumarin 11c exhibited significant antibacterial activity against S. aureus. Meanwhile, acrylamide 4d, pyridones 9a, c, and 1,2,4-triazine 13 were identified as potent anticancer compounds with broad activity against various tumor cell lines (Bondock & Gieman, 2015).

Antioxidant Properties

Bekircan et al. (2008) synthesized a series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives and evaluated them for their antioxidant and antiradical activities. The study aimed to explore the potential of these derivatives as antioxidants (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Enaminone-Based Propiophenones Synthesis

Barakat et al. (2020) reported a one-pot synthesis of enaminones, which involved a reaction of p-chloroacetophenone, DMFDMA, and secondary amines including morpholine/N-methylpiperazine/pyrrolidine, aiming for the efficient generation of these compounds. This study highlights the synthetic versatility and potential applications of these enaminones in various scientific fields (Barakat et al., 2020).

Broad Spectrum Cytotoxic Agents

Tarleton et al. (2013) developed a series of 2-phenylacrylamides, through focused library development, showing broad-spectrum cytotoxic activity against a range of cancer cell lines. This research emphasizes the therapeutic potential of acrylamide derivatives in cancer treatment (Tarleton, Dyson, Gilbert, Sakoff, & McCluskey, 2013).

Trifluoromethylated Pyrrolizidines Synthesis

A study by Toma et al. (2016) focused on the one-pot synthesis and theoretical calculation for trifluoromethylated pyrrolizidines by 1,3-dipolar cycloaddition with azomethine ylides and β-trifluoromethyl acrylamides, demonstrating the utility of these reactions in generating structurally diverse compounds with potential biological activity (Toma, Kunigami, Watanabe, Higashi, & Arimitsu, 2016).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.

Direcciones Futuras

Future research on this compound could involve elucidating its exact structure, synthesizing it, studying its reactivity, and investigating its potential applications, for example in medicinal chemistry or materials science.

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3N3O/c20-16-4-2-1-3-13(16)5-8-18(27)25-15-9-10-26(12-15)17-7-6-14(11-24-17)19(21,22)23/h1-8,11,15H,9-10,12H2,(H,25,27)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTMBLLHDRQDGK-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C=CC2=CC=CC=C2Cl)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1NC(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2797205.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one](/img/structure/B2797211.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2797213.png)

![N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2797216.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797218.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2797220.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2797226.png)

![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)